molecular formula C12H13NO2 B14584532 5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole CAS No. 61111-69-1

5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole

Cat. No.: B14584532
CAS No.: 61111-69-1
M. Wt: 203.24 g/mol
InChI Key: DMILKXAJRLZLEB-UHFFFAOYSA-N
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Description

5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of ethenyl, methyl, oxo, and phenyl groups, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of an ethenyl-substituted ketone with a phenyl-substituted amine in the presence of a catalyst. The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. Post-reaction, the product is typically purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Propenoic acid, 3-phenyl-, 1-ethenyl-1,5-dimethyl-4-hexenyl ester

Uniqueness

5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

61111-69-1

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethenyl-5-methyl-2-oxido-3-phenyl-4H-1,2-oxazol-2-ium

InChI

InChI=1S/C12H13NO2/c1-3-12(2)9-11(13(14)15-12)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3

InChI Key

DMILKXAJRLZLEB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=[N+](O1)[O-])C2=CC=CC=C2)C=C

Origin of Product

United States

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